
2,2'-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one) is a complex organic compound known for its unique chemical structure and properties. This compound features a phenylene group flanked by two oxazol-5(4H)-one rings, each substituted with a 4-chlorophenyl group. Its intricate structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-amino-2-oxazoline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the oxazol-5(4H)-one rings into more reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2’-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one) exerts its effects involves interactions at the molecular level. The compound can bind to specific molecular targets, such as enzymes or receptors, altering their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,4-Phenylene)bis(4-methyleneoxazol-5(4H)-one): Lacks the chlorophenyl substitution, leading to different chemical properties.
2,2’-(1,4-Phenylene)bis(4-((4-methylphenyl)methylene)oxazol-5(4H)-one): Substituted with a methyl group instead of chlorine, affecting its reactivity and applications.
Uniqueness
The presence of the 4-chlorophenyl groups in 2,2’-(1,4-Phenylene)bis(4-((4-chlorophenyl)methylene)oxazol-5(4H)-one) imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.
Propiedades
Número CAS |
85391-56-6 |
|---|---|
Fórmula molecular |
C26H14Cl2N2O4 |
Peso molecular |
489.3 g/mol |
Nombre IUPAC |
(4E)-4-[(4-chlorophenyl)methylidene]-2-[4-[(4E)-4-[(4-chlorophenyl)methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H14Cl2N2O4/c27-19-9-1-15(2-10-19)13-21-25(31)33-23(29-21)17-5-7-18(8-6-17)24-30-22(26(32)34-24)14-16-3-11-20(28)12-4-16/h1-14H/b21-13+,22-14+ |
Clave InChI |
NKZVURJGEMOKSH-JFMUQQRKSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\2/N=C(OC2=O)C3=CC=C(C=C3)C4=N/C(=C/C5=CC=C(C=C5)Cl)/C(=O)O4)Cl |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC(=CC5=CC=C(C=C5)Cl)C(=O)O4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


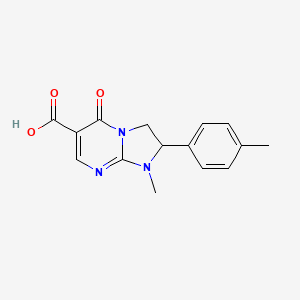
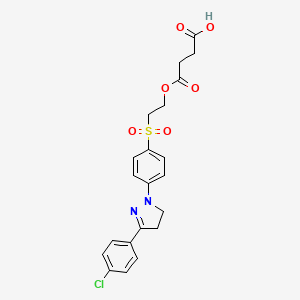
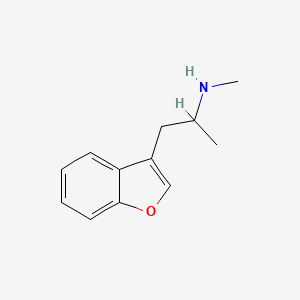
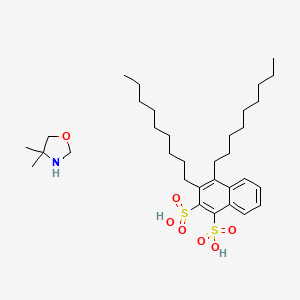
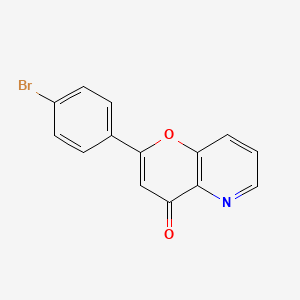
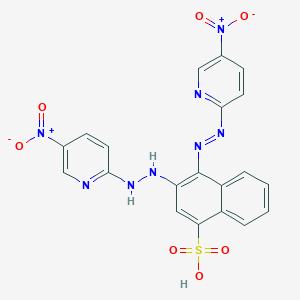
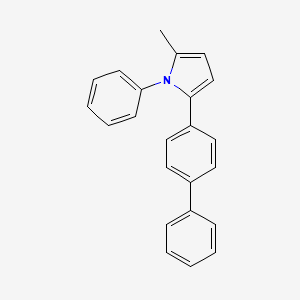
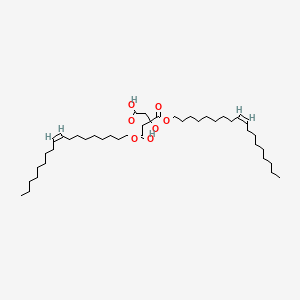
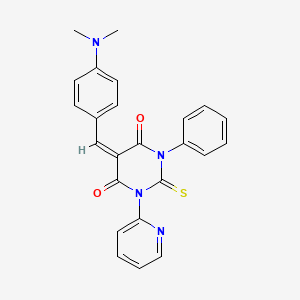
![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)
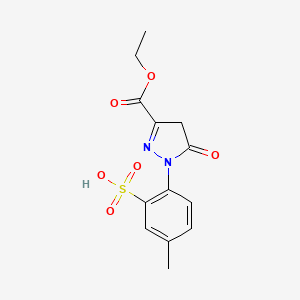
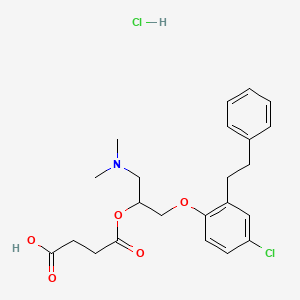
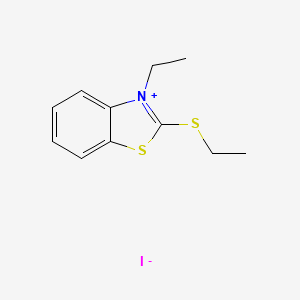
![2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12698388.png)
